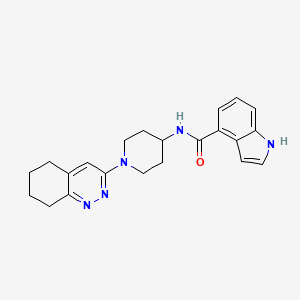

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-4-carboxamide

Description

N-(1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-4-carboxamide is a synthetic small molecule characterized by a fused bicyclic tetrahydrocinnolin core, a piperidin-4-yl group, and an indole-4-carboxamide moiety. The tetrahydrocinnolin scaffold introduces two nitrogen atoms in its aromatic system, which may enhance hydrogen bonding and π-π stacking interactions with biological targets such as kinases or G protein-coupled receptors (GPCRs).

Properties

IUPAC Name |

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O/c28-22(18-5-3-7-20-17(18)8-11-23-20)24-16-9-12-27(13-10-16)21-14-15-4-1-2-6-19(15)25-26-21/h3,5,7-8,11,14,16,23H,1-2,4,6,9-10,12-13H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEQYRYYEGKSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=C5C=CNC5=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Cinnoline Derivative: The initial step involves the synthesis of the 5,6,7,8-tetrahydrocinnoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Piperidine Attachment: The next step involves the introduction of the piperidine ring. This is often done through nucleophilic substitution reactions where the cinnoline derivative reacts with a piperidine derivative.

Indole Carboxamide Formation: The final step is the coupling of the piperidine-cinnoline intermediate with an indole-4-carboxylic acid derivative. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available within its structure.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key differences between the target compound and its closest structural analogs:

Key Observations:

Core Heterocycle: The target compound’s tetrahydrocinnolin core (two nitrogens) contrasts with the tetrahydronaphthalene (one nitrogen) in . Cinnoline’s electron-deficient nature may enhance binding to ATP pockets in kinases .

Substituent Effects :

- The methylsulfanyl group in increases molecular weight and lipophilicity, which could prolong half-life but risk CYP450-mediated oxidation .

- The hydroxy group in improves aqueous solubility (predicted solubility ~50 μM) but may limit CNS penetration due to increased polarity.

Pharmacokinetic Implications :

Research Findings and Trends

- Receptor Affinity: Indole derivatives like the target compound often exhibit nanomolar affinity for serotonin receptors (e.g., 5-HT₆), whereas pyridine analogs (e.g., ) show weaker binding .

- Synthetic Accessibility: The tetrahydrocinnolin scaffold in the target compound requires multi-step synthesis (similar to ), but yields are improved compared to tetrahydronaphthalene derivatives due to stabilized intermediates .

Biological Activity

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-4-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Molecular Formula and Structure

The molecular formula of this compound is . The structure features:

- Indole ring : A bicyclic structure known for its presence in many biologically active compounds.

- Piperidine ring : Contributes to the compound's pharmacological properties.

- Tetrahydrocinnoline moiety : This unique feature may provide distinct biological activities not found in other compounds.

| Property | Value |

|---|---|

| Molecular Weight | 365.47 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

Therapeutic Applications

Research indicates potential applications in several therapeutic areas:

- Neuroprotection : The compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases.

- Anti-inflammatory : Preliminary studies suggest it could reduce inflammation through modulation of inflammatory pathways.

- Anticancer : Its structural features may allow it to interfere with cancer cell proliferation.

Case Studies and Research Findings

- Neuroprotective Effects : A study indicated that derivatives of tetrahydrocinnoline exhibited neuroprotective properties in models of oxidative stress. This suggests that this compound may share similar protective mechanisms due to its structural components .

- Anti-inflammatory Activity : Research has shown that compounds with indole and piperidine frameworks can inhibit pro-inflammatory cytokines. This points toward the potential use of this compound in treating inflammatory conditions .

- Anticancer Potential : A related compound demonstrated cytotoxic effects against various cancer cell lines. This raises the possibility that this compound could exhibit similar anticancer properties .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Tetrahydrocinnoline : Starting from appropriate precursors under acidic or basic conditions.

- Piperidine Ring Introduction : Achieved through nucleophilic substitution reactions.

- Indole Coupling : The final step involves coupling with an indole derivative to form the carboxamide bond.

Industrial Production Considerations

For industrial-scale production, optimization of synthetic routes is crucial to maximize yield and purity. Techniques such as continuous flow chemistry may be employed to enhance reaction control and scalability .

Q & A

Q. What are the established synthetic routes for N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-4-carboxamide, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

- Coupling reactions (e.g., amide bond formation between indole-4-carboxylic acid derivatives and the piperidinyl-tetrahydrocinnoline intermediate using agents like HATU or EDC) .

- Heterocyclic ring formation (e.g., cyclization under acidic or basic conditions to construct the tetrahydrocinnoline moiety) .

- Purification : Chromatography (HPLC or column) and recrystallization are critical for isolating high-purity products .

Q. Key Intermediates :

- Tetrahydrocinnolin-3-yl-piperidine : Synthesized via reductive amination or Pd-catalyzed cross-coupling .

- Indole-4-carboxamide derivatives : Prepared via carboxylation of indole precursors followed by activation with thionyl chloride or similar reagents .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for structural validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and stereochemistry of the tetrahydrocinnoline and piperidine rings .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, particularly for assessing piperidine ring puckering and indole-carboxamide orientation .

- HPLC-PDA : Validates purity (>95%) and detects by-products from incomplete coupling or cyclization steps .

Q. What hypotheses exist regarding the compound’s mechanism of action, and what experimental approaches are used to validate them?

Methodological Answer:

- Hypotheses :

- Kinase inhibition : Structural similarity to known kinase inhibitors suggests potential interaction with ATP-binding pockets .

- GPCR modulation : The piperidine-tetrahydrocinnoline core may act as a scaffold for G protein-coupled receptor binding .

- Validation Methods :

- Biochemical assays : Kinase activity assays (e.g., ADP-Glo™) to measure inhibition potency .

- Receptor binding studies : Radioligand displacement assays using HEK293 cells expressing target GPCRs .

Q. What key physicochemical properties (e.g., solubility, stability) must be characterized for in vitro studies?

Methodological Answer:

- Solubility : Tested in DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4) using nephelometry .

- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) and LC-MS monitoring .

- LogP : Determined experimentally via shake-flask method or computationally (e.g., SwissADME) to predict membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Methodological Answer:

- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .

- Catalyst Screening : Test Pd/XPhos systems for Suzuki-Miyaura couplings to enhance tetrahydrocinnoline formation efficiency .

- Temperature Control : Use microwave-assisted synthesis for rapid, uniform heating during cyclization steps .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. non-toxic profiles)?

Methodological Answer:

- Dose-Response Analysis : Perform MTT assays across a wide concentration range (nM to μM) to identify threshold effects .

- Cell Line Specificity : Test cytotoxicity in diverse panels (e.g., NCI-60 cancer lines) to rule out tissue-specific artifacts .

- Metabolite Screening : Use LC-MS/MS to detect degradation products that may contribute to off-target effects .

Q. What computational strategies are effective for predicting binding modes and selectivity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries for kinases) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes .

- QSAR Modeling : Train models on indole-carboxamide analogs to predict affinity for related targets .

Q. What in vitro protocols are recommended for evaluating pharmacokinetic properties (e.g., metabolic stability, CYP inhibition)?

Methodological Answer:

- Microsomal Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS .

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4/BDMFC) in recombinant enzyme assays .

- Plasma Protein Binding : Equilibrium dialysis with radiolabeled compound to measure free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.